Mass Differentiation for Unambiguous LC-MS/MS Quantification of Maltose
Maltose monohydrate-d14 provides a mass shift of +14 Da compared to unlabeled maltose (360.32 g/mol vs 374.40 g/mol) . This allows it to serve as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of maltose in complex matrices [1]. In contrast, using a structural analog as an internal standard can result in differential matrix effects and variable recovery, leading to inaccurate quantification [2].
| Evidence Dimension | Mass Difference (Theoretical) |
|---|---|
| Target Compound Data | 374.40 g/mol |
| Comparator Or Baseline | Unlabeled Maltose Monohydrate: 360.32 g/mol |
| Quantified Difference | +14 Da |
| Conditions | Theoretical molecular weight calculation |
Why This Matters
This distinct mass difference is essential for separating the internal standard signal from the analyte signal in mass spectrometry, ensuring accurate and precise quantification.
- [1] MedChemExpress. (n.d.). Maltose monohydrate-d14. https://www2.medchemexpress.com/maltose-monohydrate-d14.html View Source
- [2] Wuxi AppTec DMPK Service. (2025, May 15). Internal Standard Selection in LC-MS Bioanalysis: Considerations and Best Practices. https://dmpkservice.wuxiapptec.com/en/resources/blogs/internal-standard-in-lc-ms-bioanalysis-considerations-and-best-practices/ View Source
